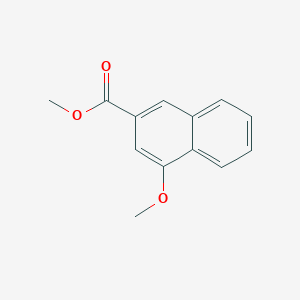

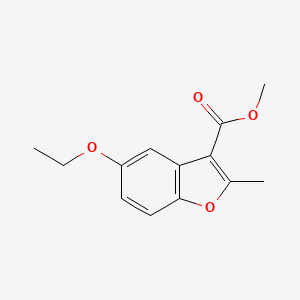

![molecular formula C8H8F3N3O3 B2531650 methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 338975-50-1](/img/structure/B2531650.png)

methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The compound is structurally related to various pyrazole derivatives that have been synthesized and studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and is highly dependent on the nature of the starting materials and reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate did not yield the expected product but instead formed an alternative cyclic imide product, as fully characterized by NMR and X-ray crystallography . This highlights the sensitivity of cyclization reactions to the reagents used and the reaction medium's acidity. Similarly, the synthesis of methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal, a related compound, involved the addition to methylthiocyanate C≡N bond in the presence of Ni(OAc)2, which was then used as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and biological activity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in the study of alternative cyclic imide products and tetrasubstituted pyrazoles . The tautomeric forms of bicyclic products in solution can vary according to their substitution pattern, which is important for understanding their chemical behavior .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of a wide array of heterocyclic compounds. For example, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was used as a starting material for the synthesis of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as stability, solubility, and reactivity, are essential for their practical applications. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for instance, has good stability in both acidic and basic solutions, which is beneficial for further manipulation and structural analysis . The hydrophobic nature of this fluorescent tag allows for analysis in reversed-phase HPLC . Similarly, the fast and efficient synthesis of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes under solvent-free conditions indicates the potential for environmentally benign synthetic processes .

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Synthesis

Methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is involved in the synthesis of various fluorine-containing heterocyclic derivatives, demonstrating its role as a versatile intermediate in chemical reactions. A study explored its reaction with 1,3-binucleophiles leading to the formation of 3-methyl-1-phenylpyrazol-5-one derivatives, indicating its use in generating biologically active amides and amines with fluorine-containing heterocycles (Sokolov & Aksinenko, 2012).

Multicomponent Synthesis

The compound has been employed in solvent-free and 'on-water' multicomponent assembling processes to create specific chemical scaffolds like 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which have potential biomedical applications and are used in the treatment of human inflammatory TNFα-mediated diseases (Elinson et al., 2014).

Antimicrobial and Antioxidant Properties

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. This indicates the potential of this compound in the development of new therapeutic agents (Sonia et al., 2013).

Construction of Complex Molecules

The compound serves as a building block for the construction of complex molecules like pyrazolo[4,3-c]pyridines, demonstrating its significance in the synthesis of novel compounds with potential pharmaceutical applications (Prezent et al., 2016).

Eigenschaften

IUPAC Name |

methyl 2-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O3/c1-17-5(15)3-12-2-4-6(8(9,10)11)13-14-7(4)16/h2H,3H2,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVWKNHOOHDQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=C(NNC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)